N-(2-thien-2-ylethyl)urea
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Overview
Description
N-(2-thien-2-ylethyl)urea is an organic compound with the molecular formula C7H10N2OS. It is a derivative of urea, where the urea moiety is substituted with a 2-thien-2-ylethyl group. This compound is of interest due to its unique structure, which combines the properties of both urea and thiophene, a sulfur-containing heterocycle.
Mechanism of Action
Target of Action
Urea derivatives have been known to interact with various proteins and enzymes, affecting their function
Mode of Action
Urea and its derivatives are known to establish multiple types of interactions with proteins, including hydrogen bonds with both backbone and side chains, as well as van der waals contacts with nonpolar moieties . This suggests that N-(2-thien-2-ylethyl)urea may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Urea derivatives have been reported to influence various biological processes, but further studies are required to elucidate the precise pathways impacted by this compound.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-thien-2-ylethyl)urea can be synthesized through several methods. One common approach involves the reaction of thiophene-2-ethylamine with urea. The reaction typically requires heating in the presence of a catalyst such as hydrochloric acid or acetic acid in water . The yield of this reaction can be optimized by adjusting the reaction conditions, such as temperature and reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-thien-2-ylethyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-(2-thien-2-ylethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N-(2-thien-2-ylethyl)thiourea: Similar structure with a thiourea moiety instead of urea.
N-(2-thien-2-ylethyl)carbamate: Similar structure with a carbamate moiety instead of urea.
Uniqueness
N-(2-thien-2-ylethyl)urea is unique due to the combination of the urea and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
Properties
IUPAC Name |
2-thiophen-2-ylethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZOWWTCYPZND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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